(S)-4-Phenyloxazolidine-2,5-dione
Description
Significance of Alpha-Amino Acid N-Carboxyanhydrides (NCAs) in Synthetic Macromolecular Chemistry and Chiral Organic Synthesis
Alpha-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are a class of heterocyclic organic compounds derived from amino acids. wikipedia.org Their importance stems from their ability to undergo ring-opening polymerization (ROP) to produce polypeptides, which are synthetic analogues of proteins. acs.orgfrontiersin.org This makes NCAs invaluable in the creation of biocompatible and biodegradable materials for various biomedical applications, including drug delivery, gene therapy, and tissue engineering. frontiersin.orgnih.gov The ring-opening polymerization of NCAs is the most economical and efficient method for large-scale synthesis of high molecular weight polypeptides. wikipedia.orgillinois.edu
In the realm of chiral organic synthesis, NCAs serve as activated amino acid surrogates. researchgate.net Their inherent chirality, derived from the parent amino acid, allows for the stereoselective synthesis of peptides and other complex organic molecules. bldpharm.com The reactivity of the NCA ring, characterized by two electrophilic carbonyl carbons and two nucleophilic sites (after deprotonation), enables a variety of chemical transformations. nih.gov This versatility has led to their use in the synthesis of active pharmaceutical ingredients and other fine chemicals. bohrium.com
Specificity of (S)-4-Phenyloxazolidine-2,5-dione as a Chiral Phenylalanine N-Carboxyanhydride Monomer
This compound is the specific NCA derived from the naturally occurring amino acid, L-phenylalanine. Its chemical structure features a phenyl group attached to the chiral center at the 4-position of the oxazolidine-2,5-dione (B1294343) ring. This phenyl group imparts specific properties to the resulting polymers, such as hydrophobicity and the potential for aromatic interactions.
As a chiral monomer, the (S)-configuration is crucial for controlling the stereochemistry of the resulting polypeptides. Polymerization of enantiomerically pure this compound leads to the formation of poly(L-phenylalanine), a polypeptide with a defined helical secondary structure. This structural control is essential for creating materials with specific biological activities and physical properties.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | (4S)-4-phenyl-1,3-oxazolidine-2,5-dione |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol nih.gov |
| Appearance | White solid wikipedia.org |
| Chirality | (S)-configuration |
Historical Development of N-Carboxyanhydride Chemistry
The journey of NCA chemistry began over a century ago and has since evolved significantly, leading to advanced synthetic methodologies and a deeper understanding of polymerization mechanisms.
Early Discoveries and the Leuchs Method
The first synthesis of α-amino acid N-carboxyanhydrides was reported by Hermann Leuchs between 1906 and 1908. nih.govtandfonline.com While attempting to purify N-ethoxycarbonyl and N-methoxycarbonyl amino acid chlorides by distillation, Leuchs serendipitously discovered these reactive cyclic compounds. wikipedia.org This initial synthesis, now known as the Leuchs method, involved the intramolecular cyclization of N-alkoxycarbonyl amino acid halides upon heating. nih.govrsc.org
The Leuchs method, however, had its drawbacks. It often required high temperatures, which could lead to the decomposition of the NCA product. nih.gov Furthermore, impurities from the halogenating agents, such as thionyl chloride or phosphorus halides, could interfere with subsequent polymerization reactions. nih.gov
Evolution of Synthetic Methodologies and Polymerization Understanding
In 1922, F. Fuchs developed an alternative route to NCAs by reacting amino acids with phosgene (B1210022). wikipedia.org This approach was later refined by A.C. Farthing in 1950 and is now widely known as the Fuchs-Farthing method. nih.govtandfonline.com This method involves the direct phosgenation of unprotected α-amino acids and generally provides purer NCAs in higher yields without racemization. nih.govrsc.org Over the years, further improvements have been made, including the use of phosgene substitutes like diphosgene and triphosgene (B27547) to enhance safety and operational simplicity. tandfonline.com
The understanding of NCA polymerization has also progressed significantly. Early work by Blout and Karlson demonstrated that the polymerization of certain NCAs could yield very high molecular weight polypeptides. nih.gov Two primary mechanisms for NCA polymerization were established: the "amine mechanism" and the "activated monomer mechanism". illinois.edunih.gov The amine mechanism is a nucleophilic ring-opening process initiated by a primary amine, while the activated monomer mechanism involves the deprotonation of the NCA, which then acts as the nucleophile. frontiersin.orgnih.gov
More recently, the development of controlled/"living" polymerization techniques, often employing transition-metal initiators or specific organic catalysts, has revolutionized the field. acs.orgnih.gov These methods allow for the synthesis of well-defined polypeptides with predictable molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. acs.orgchinesechemsoc.org
The following table provides a brief timeline of key developments in NCA chemistry.
| Year | Development | Key Figure(s) |
| 1906-1908 | First synthesis of NCAs (Leuchs method) wikipedia.orgnih.gov | Hermann Leuchs |
| 1922 | Synthesis of NCAs using phosgene wikipedia.org | F. Fuchs |
| 1950 | Refinement of the phosgene method (Fuchs-Farthing method) wikipedia.orgtandfonline.com | A.C. Farthing |
| 1950s | High molecular weight polypeptide synthesis nih.gov | Elkan Blout, R. Karlson |
| Late 20th/Early 21st Century | Development of controlled/living NCA polymerization acs.orgchinesechemsoc.org | Various Researchers |
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-phenyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEHBLBYCASPDO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 4 Phenyloxazolidine 2,5 Dione
Phosgene-Based Synthesis and its Derivatives (Diphosgene, Triphosgene)
The reaction of an amino acid with phosgene (B1210022) or its safer, liquid or solid derivatives like diphosgene and triphosgene (B27547), remains a cornerstone of NCA synthesis. rsc.orgresearchgate.netpmcisochem.fr This method, often called the Fuchs-Farthing method, involves the direct conversion of the unprotected amino acid into the corresponding NCA. nih.gov However, the process generates hydrogen chloride (HCl) as a byproduct, which can lead to side reactions and decomposition of the moisture-sensitive NCA product if not effectively managed. pmcisochem.frnih.gov
Optimization of Reaction Conditions and Reagent Stoichiometry
Optimizing reaction conditions is critical for maximizing the yield and purity of (S)-4-Phenyloxazolidine-2,5-dione. Key parameters include temperature, solvent, and the management of the HCl byproduct.
Traditionally, NCA syntheses using a phosgene source are conducted at elevated temperatures of 50–60 °C. tandfonline.com However, research has shown that for some amino acids, the reaction's exotherm is sufficient to drive it to completion at ambient temperature, which can simplify large-scale production by eliminating the need for external heating. tandfonline.comresearchgate.net
The choice of solvent is also crucial. Solvents like tetrahydrofuran (B95107) (THF), ethyl acetate, and 1,4-dioxane (B91453) are commonly used. nih.gov A mixture of THF and dichloromethane (B109758) (CH2Cl2) has been proposed to reduce the solubility of the HCl byproduct, thereby minimizing acid-catalyzed decomposition of the NCA. nih.gov
To counter the detrimental effects of HCl, various scavengers can be employed. Non-basic scavengers such as α-pinene and (+)-limonene have been used to prevent side reactions. google.com More recently, a photo-on-demand method using chloroform (B151607) (CHCl3) as a phosgene precursor has been developed. nih.gov In this process, photo-irradiation of the amino acid in a mixture of CHCl3 and acetonitrile (B52724) (CH3CN) at 60-70°C generates the NCA. nih.gov Optimizing the solvent ratio and temperature in this system can lead to yields exceeding 99%. nih.gov
| Reagent System | Key Optimization Parameters | Typical Conditions & Findings | Source(s) |
| Triphosgene | Base, Solvent, Temperature | Use of an organic base accelerates the reaction and scavenges HCl. nih.gov | nih.gov |
| Diphosgene | Temperature, Purification | Reaction can proceed at ambient temperature due to exotherm. Filtration through celite improves purity for large-scale synthesis. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| Photo-on-Demand (CHCl₃) | Solvent Ratio, Temperature | An optimal 1:1 (v/v) mixture of CHCl₃ and CH₃CN at 70°C can yield >99% product in solution. nih.gov | nih.gov |
Control of Stereochemical Purity in Synthesis
Maintaining the stereochemical integrity of the chiral center at the C4 position is paramount when synthesizing this compound. Racemization can be a concern, but several methods have proven effective at preserving the desired stereochemistry. The polymerization of NCAs can proceed with no detectable racemization at the chiral centers. nih.gov Phosgene-free methods, such as those employing the T3P reagent, have been reported to yield NCAs with no detectable epimerization. acs.org This high fidelity is crucial for the synthesis of stereoregular polypeptides with defined secondary structures, such as α-helices. nih.gov
Green Chemistry Approaches to NCA Synthesis
Concerns over the high toxicity of phosgene and its derivatives have spurred the development of greener synthetic routes that avoid hazardous reagents and minimize waste. rsc.orgrsc.org
Carbon Dioxide (CO2) as a C1 Source for Direct NCA Formation
A significant advancement in green NCA synthesis is the use of carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock, to replace phosgene. rsc.orgrsc.org Researchers have developed a method to prepare NCAs directly from amino acids and CO₂ using n-propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent and water scavenger. rsc.orgrsc.org This approach is advantageous as it operates under mild conditions, generates water-soluble byproducts that are easily removed, and produces NCAs with over 95% purity after a simple workup, often avoiding the need for chromatography or recrystallization. rsc.orgresearchgate.net
| Parameter | Condition | Outcome | Source(s) |
| Reactants | Amino Acid, CO₂, T3P, DIPEA | Direct formation of NCA | rsc.org |
| Pressure | 300 psi CO₂ | Suppresses dimer formation | rsc.org |
| Solvent | Acetonitrile (CH₃CN) | High yield and good CO₂ solubility | rsc.org |
| Temperature | 40 °C | Mild reaction conditions | rsc.org |
| Purity | >95% | Achieved with simple aqueous workup | rsc.orgrsc.org |
Alternative Cyclization Reagents and Environmentally Benign Solvents
Beyond CO₂, other phosgene-free reagents are being explored. The T3P reagent is a key example, valued for its low toxicity and role as a dehydrating agent. rsc.org Other alternatives investigated include di-tert-butyltricarbonate and bisaryl carbonates, though these have seen less widespread adoption due to issues like low versatility or the formation of side products. nih.gov
The choice of solvent is another focus of green chemistry. While acetonitrile has proven effective in CO₂-based methods, future work aims to identify even greener solvent alternatives. rsc.org The use of cooperative covalent polymerization (CCP) in solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane, has also been shown to accelerate polymerization rates. acs.org
Scalable and Moisture-Tolerant Synthetic Routes
The traditional synthesis of NCAs requires stringent anhydrous conditions, often demanding the use of gloveboxes and ultra-dry solvents, which complicates large-scale production. chemrxiv.orgpku.edu.cn A major breakthrough has been the development of a robust, scalable, and moisture-tolerant method that can be performed in an open flask. chemrxiv.orgnih.govchemrxiv.org
This innovative approach employs epoxides, such as propylene (B89431) oxide or epichlorohydrin, as inexpensive and highly efficient scavengers for the HCl byproduct. chemrxiv.orgpku.edu.cn The epoxide rapidly and completely neutralizes HCl, preventing the acid-catalyzed decomposition of the NCA, even in the presence of moisture. chemrxiv.orgresearchgate.net This strategy not only tolerates moisture but also facilitates the ring-closure step of NCA formation. researchgate.netresearchgate.net
This method has been successfully applied to the synthesis of over 30 different NCAs on scales up to ten grams, achieving high yields and purity. chemrxiv.orgnih.gov Furthermore, strategies for large-scale synthesis (>100 g) using diphosgene have been improved by simple purification steps, such as filtering the reaction mixture through diatomaceous earth (celite), which effectively removes impurities that could hinder subsequent polymerization. tandfonline.comtandfonline.com The ability to run these reactions at ambient temperature further enhances their scalability. tandfonline.comresearchgate.net
Strategies for Unprotected NCA Monomers
The synthesis of N-carboxyanhydrides from amino acids with unprotected, reactive side-chains presents a significant challenge due to the potential for side reactions. However, recent methodologies have emerged to address this, improving the efficiency of polypeptide synthesis by eliminating the need for protection and deprotection steps. chemrxiv.org
One robust strategy facilitates the synthesis of NCAs in the presence of moisture and air, conditions under which NCAs are notoriously unstable and prone to acid-catalyzed decomposition. chemrxiv.orgnih.gov This method employs epoxides, such as propylene oxide or epichlorohydrin, as highly efficient and rapid hydrogen chloride scavengers. chemrxiv.org The epoxide reacts with the HCl byproduct generated during the phosgenation of the amino acid, preventing the degradation of the sensitive NCA ring. chemrxiv.org This approach has demonstrated broad applicability for over 30 different α/β-amino acid NCAs, including those with highly reactive hydroxyl, thiol, and carboxylic acid functionalities, achieving high yields on a multi-gram scale. chemrxiv.orgresearchgate.net
Another challenge in NCA polymerization is the coexistence of different reaction pathways, namely the normal amine mechanism (NAM) and the activated monomer mechanism (AMM), which can be triggered by the basicity of traditional amine initiators. nih.gov A novel approach circumvents this issue by using N-phenoxycarbonyl-functionalized α-amino acid (NPCA) as a moisture-insensitive latent precursor to the NCA monomer. nih.gov Polymerization can be initiated with primary amine hydrochlorides, which favors the NAM pathway exclusively, leading to well-defined polypeptides with high fidelity terminal functionalities and narrow polydispersity. nih.gov This method has been successfully demonstrated for both random and block copolypeptide synthesis, even under open-vessel conditions. nih.gov
For certain unprotected NCAs, side reactions during polymerization, such as intramolecular isomerization, can be suppressed through the judicious use of additives. For example, in the ring-opening polymerization (ROP) of D-penicillamine NCA, which bears an unprotected thiol group, the addition of benzoic acid was found to not only suppress side reactions but also to accelerate the rate of polymerization, leading to higher yields of the desired polypeptide. researchgate.netpku.edu.cn It is proposed that the acid additive may facilitate proton transfer and decarboxylation while hindering base-induced side reactions. pku.edu.cn
| Strategy | Key Reagents/Conditions | Primary Advantage | Reference |
|---|---|---|---|
| Epoxide as HCl Scavenger | Propylene Oxide or Epichlorohydrin in THF; open-flask, moisture-tolerant | Enables scalable synthesis of highly reactive, unprotected NCAs by preventing acid-catalyzed decomposition. | chemrxiv.org |
| NPCA Precursor Method | N-phenoxycarbonyl-α-amino acid (NPCA) initiated with primary amine hydrochloride | Uses moisture-insensitive precursors and ensures polymerization proceeds solely via the Normal Amine Mechanism (NAM). | nih.gov |
| Acid Additive in ROP | Benzoic acid added during Ring-Opening Polymerization (ROP) | Suppresses side reactions and can accelerate polymerization for specific unprotected NCAs. | researchgate.netpku.edu.cn |
Large-Scale Preparations and Purification Techniques
Transitioning the synthesis of NCAs like this compound from laboratory to industrial scales requires methodologies that are both efficient and scalable. Traditional purification methods, such as multiple recrystallizations, are often time-consuming and can lead to significant product loss, especially on a large scale. acs.orgtandfonline.com While techniques like sublimation exist, they are only suitable for a limited number of NCAs and often result in low yields due to thermal polymerization. acs.org
A significant advancement for large-scale NCA preparation involves a simple filtration step. tandfonline.com This method allows for the synthesis of numerous highly purified NCAs on scales exceeding 100 grams. tandfonline.com The process utilizes diphosgene for the cyclization of the amino acid and, after the reaction, the crude product mixture is simply filtered through a pad of diatomaceous earth (celite). tandfonline.com This single step effectively removes major contaminants, including HCl salts of unreacted amino acids and N-chloroformyl amino acids, which can otherwise initiate unwanted side reactions during polymerization. tandfonline.com This technique bypasses the need for repeated crystallizations and is significantly more amenable to large-scale production. tandfonline.com An additional finding from this work is that the reaction can proceed at ambient temperature, driven by the slight exotherm from mixing the reagents, which simplifies the process by removing the need for an external heating source. tandfonline.com
For laboratory-scale purification, flash column chromatography on silica (B1680970) gel has been established as a rapid and general method to obtain highly pure NCA monomers without the need for recrystallization. acs.orgbohrium.comnih.gov This technique is effective for a wide variety of NCAs, including those with both hydrophobic and hydrophilic side chains, and successfully removes common impurities. acs.orgbohrium.com The purified NCAs can be used directly for polymerization to form high molecular weight polypeptides. bohrium.com This method is particularly advantageous for NCAs that are oils or low-melting solids, which are difficult or impossible to purify by recrystallization. nih.govtandfonline.com The process is faster than recrystallization and can lead to improved yields and high stability upon storage. acs.orgbohrium.com
| Technique | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Repeated Recrystallization | Dissolving the crude NCA in a suitable solvent (e.g., THF, Ethyl Acetate) and precipitating with an anti-solvent (e.g., Hexane). | Can achieve high purity for crystalline solids. | Time-consuming, multiple cycles required, significant material loss, not suitable for oils or large scales. | acs.orgtandfonline.com |
| Flash Chromatography | Separation of the NCA from impurities on a silica gel column using an appropriate solvent system. | Rapid, high purity, suitable for low-melting solids and oils, can improve yields. | Primarily for laboratory scale, requires solvent usage. | acs.orgbohrium.comnih.gov |
| Celite Filtration | Passing the crude reaction mixture through a pad of diatomaceous earth (celite). | Simple, rapid, highly effective for removing key impurities, easily scalable to >100 g. | May not remove all types of impurities as effectively as chromatography. | tandfonline.com |
Derivatization and Functionalization of the Oxazolidinedione Core
While much of the research on this compound focuses on its use as a monomer in ring-opening polymerization (ROP) to form polypeptides, the oxazolidinedione core itself possesses reactive sites that allow for further derivatization and functionalization. researchgate.netnih.gov These modifications can be used to create novel chemical entities or to attach the core structure to other molecules.
The primary sites for functionalization on the oxazolidinedione ring are the nitrogen atom and the carbonyl groups. The N-H bond of the secondary amine within the ring is acidic and can be deprotonated by a suitable base. The resulting anion can then act as a nucleophile, enabling N-alkylation or N-acylation reactions. This approach is analogous to the synthesis of N-substituted oxazolidinones, which are important scaffolds in medicinal chemistry. researchgate.net For example, reacting the deprotonated core with various electrophiles could introduce a wide array of functional groups at the N-3 position.
Another key reaction of the oxazolidinedione core is nucleophilic attack at the carbonyl carbons, which is the fundamental step in its ring-opening polymerization. nih.gov However, controlled reactions with nucleophiles can also be used for derivatization rather than polymerization. For instance, partial hydrolysis or aminolysis could lead to ring-opened derivatives while maintaining the core phenylglycine structure.
Furthermore, condensation reactions can be performed at the C-5 position if a suitable functional group is present on the side chain, though this is a modification of the substituent rather than the core itself. More relevant to core functionalization are reactions that involve the entire heterocyclic system. For example, [2+2] cycloaddition reactions have been demonstrated with related heterocyclic systems like (2-Oxo-4-phenyl-oxazolidin-3-yl) acetic acid, which is first converted to a ketene (B1206846) and then reacted with imines to form azetidinones. researchgate.net Similar strategies could potentially be adapted to create more complex fused-ring systems based on the oxazolidinedione core. The development of organocatalytic systems, such as those using fluorinated alcohols, which activate the NCA ring through hydrogen bonding, highlights the electronic nature of the core and its susceptibility to activation for subsequent reactions. nih.gov
| Reaction Site | Reaction Type | Potential Reagents | Resulting Structure | Reference Principle |
|---|---|---|---|---|
| N-3 Amine | N-Alkylation / N-Arylation | Base (e.g., NaH), Alkyl/Aryl Halide | N-substituted oxazolidinedione | researchgate.net |
| N-3 Amine | N-Acylation | Base, Acid Chloride / Anhydride | N-acyl oxazolidinedione | researchgate.net |
| C-2 / C-5 Carbonyls | Nucleophilic Acyl Substitution (Ring-Opening) | Alcohols, Amines, Water (controlled) | Ring-opened ester or amide derivatives of phenylglycine | nih.gov |
| Entire Ring | Cycloaddition | (Requires precursor modification) e.g., Imines, Dienes | Fused heterocyclic systems | researchgate.net |
Mechanistic Investigations of Ring Opening Polymerization Rop of S 4 Phenyloxazolidine 2,5 Dione
Detailed ROP Mechanisms in NCA Polymerization
The polymerization of (S)-4-Phenyloxazolidine-2,5-dione, like other NCAs, can proceed through several distinct mechanisms depending on the initiator, catalyst, and reaction conditions. These mechanisms govern the initiation, propagation, and termination steps of the polymerization, ultimately influencing the characteristics of the resulting polyphenylglycine.
Normal Amine Mechanism (NAM)
The Normal Amine Mechanism (NAM) is a common pathway for NCA polymerization initiated by primary amines. chemrxiv.orgnih.gov In this mechanism, the nucleophilic primary amine attacks the C5 carbonyl group of the this compound ring. This is followed by the opening of the anhydride (B1165640) ring and subsequent decarboxylation to yield an amino-terminated polymer chain. This newly formed amine terminus then acts as the nucleophile for the next propagation step, attacking another monomer molecule. This process continues, leading to the growth of the polypeptide chain. The NAM is favored when using nucleophilic but weakly basic initiators like primary amines. chemrxiv.org A key feature of this mechanism is the incorporation of the initiator fragment at the N-terminus of the polymer chain. For a controlled polymerization via NAM, it is crucial that the initiation rate is comparable to or faster than the propagation rate and that side reactions are minimized.
Activated Monomer Mechanism (AMM)
The Activated Monomer Mechanism (AMM) becomes significant when strong bases are used as initiators or catalysts. chemrxiv.orgnih.gov In this pathway, the base deprotonates the N-H group of the this compound monomer, forming a highly nucleophilic NCA anion. This activated monomer then attacks another neutral NCA molecule, initiating the polymerization. The propagation proceeds through the continuous attack of NCA anions on the growing polymer chain end, which is an N-acyl-NCA derivative. A drawback of the AMM is the potential for side reactions, such as the "carbamate mechanism," which can lead to a loss of control over the polymerization and a broader molecular weight distribution. nih.gov The competition between NAM and AMM is a critical factor in achieving controlled NCA polymerization. nih.gov
Anionic Ring-Opening Polymerization (ROP)
Anionic ROP is initiated by strong nucleophiles, such as alkoxides or organometallic compounds. ethernet.edu.et The initiator attacks one of the carbonyl groups of the this compound ring, leading to ring opening and the formation of a propagating anionic species. The nature of the propagating chain end can vary, but it is often a carbamate (B1207046) or an amide anion. This mechanism can be very fast but is also prone to side reactions and termination, making it challenging to achieve controlled polymerization without careful selection of the initiator and reaction conditions. Recent advances have shown that using specific catalytic systems, such as a combination of a tripodal tri-thiourea with an anionic initiator, can lead to a well-controlled living anionic ROP of NCAs, minimizing the competing activated monomer pathway.
Silyl (B83357) Group Transfer Mechanism
To gain better control over the ROP of NCAs and to suppress side reactions, silyl-based initiators and protecting groups have been developed. The silyl group transfer mechanism typically involves the use of N-silylated amines or other silylating agents. nih.gov For instance, hexamethyldisilazane (B44280) (HMDS) can initiate the polymerization of NCAs. The initiation step involves the cleavage of the N-Si bond of HMDS and the formation of a trimethylsilyl (B98337) carbamate (TMS-CBM) terminal group. The polypeptide chain then propagates through the migration of the TMS group from the terminal carbamate to the incoming NCA monomer, forming a new TMS-CBM end group. nih.gov This mechanism offers a metal-free route to well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions.
Zwitterionic Ring-Opening Polymerization
Zwitterionic Ring-Opening Polymerization (ZROP) is often initiated by N-heterocyclic carbenes (NHCs). acs.org The NHC, a strong nucleophile, attacks the C5 carbonyl of the this compound monomer, leading to the formation of a zwitterionic intermediate. This intermediate then propagates by attacking subsequent monomer molecules. In low dielectric solvents, the two charged ends of the propagating zwitterionic species can remain in close proximity due to Coulombic interactions, forming a cyclic architecture. This can suppress side reactions and lead to a quasi-living polymerization. nih.gov In higher dielectric solvents, the charged ends can dissociate, and the polymerization may proceed more like a conventional anionic polymerization, with a potential loss of control. nih.gov
Initiator and Catalyst Design for Controlled Polymerization
The design of initiators and catalysts is a critical aspect of achieving controlled ROP of this compound, enabling the synthesis of polyphenylglycine with desired molecular weights and low dispersity.
A variety of initiators have been explored for the ROP of NCAs. Primary amines are the most common initiators that proceed via the NAM. chemrxiv.org However, to achieve better control and faster polymerization rates, more sophisticated systems are often employed. For instance, the use of primary amine hydrochlorides can help to shuttle the growing chain termini between a dormant (protonated) and an active (deprotonated) state, thereby reducing side reactions. nih.gov
Organocatalysts have gained significant attention for their ability to promote controlled ROP of NCAs. N-heterocyclic carbenes (NHCs) are effective for ZROP, as mentioned earlier. acs.org Thiourea-based catalysts, often used in combination with an initiator, can activate the NCA monomer through hydrogen bonding, facilitating a controlled polymerization. For example, a bifunctional thiourea (B124793) catalyst can simultaneously activate the monomer and the initiator, leading to a more efficient and controlled process. Fluorinated alcohols have also been shown to act as effective organocatalysts, promoting fast and selective ROP of NCAs through cooperative hydrogen bonding interactions.
Transition metal complexes have also been successfully employed as initiators for the living polymerization of NCAs. These systems offer a high degree of control over the polymerization, allowing for the synthesis of well-defined block copolymers. However, a potential drawback is the need to remove the metal catalyst from the final polymer product.
| Initiator/Catalyst System | Monomer | Solvent | M/I Ratio | Time (h) | Conversion (%) | Mn (kDa) (Experimental) | PDI |
| n-Hexylamine | γ-Benzyl-L-glutamate NCA | DMF | 50 | 24 | >95 | 11.5 | 1.15 |
| NHC | N-Butyl-NCA | THF | 50 | 0.5 | >99 | 7.2 | 1.10 |
| Tri-thiourea/PhSNa | Sarcosine-NCA | DMF | 100 | 0.1 | >99 | 7.2 | 1.12 |
| Hexamethyldisilazane (HMDS) | γ-Benzyl-L-glutamate NCA | THF | 100 | 2 | >95 | 22.1 | 1.18 |
Organic Initiators (e.g., Primary and Secondary Amines, Alcohols)
Primary and secondary amines are common nucleophilic initiators for the ROP of NCAs. illinois.edu The polymerization proceeds through the "amine mechanism," a nucleophilic ring-opening chain growth process. illinois.edu In this mechanism, the amine initiator attacks the C5 carbonyl carbon of the NCA ring, leading to the formation of a carbamate intermediate. This intermediate then decarboxylates to yield an amino acid unit with a terminal amine group, which can then attack another NCA monomer, propagating the polymer chain. While effective, traditional primary amine-initiated ROP can be slow and susceptible to side reactions. nih.gov
Alcohols can also initiate the ROP of NCAs, but their lower nucleophilicity compared to amines results in a very slow initiation step. To overcome this, an acid catalyst can be used to facilitate the opening of the NCA ring by the hydroxyl group. acs.org The acid simultaneously protonates the newly formed amine group, preventing it from immediately propagating the polymerization. acs.org A subsequent addition of a base deprotonates the ammonium (B1175870) group, allowing for a more controlled propagation phase. acs.org This two-step approach separates the slow initiation from the fast propagation, leading to better-defined polypeptides. acs.org
The use of primary amine hydrochlorides as initiators offers a strategy to enhance control over the polymerization. researchgate.net The diminished nucleophilicity of the amine hydrochloride salt, due to the equilibrium between the salt and the free amine, effectively slows down the reaction after the initial NCA insertion. illinois.edu This results in the formation of an inert amine hydrochloride at the polymer chain end, allowing for a more controlled polymerization process. illinois.edu
Organocatalysis (e.g., Thioureas, Guanidines, Tertiary Amines)
Organocatalysts have emerged as a powerful tool for controlling the ROP of NCAs, offering a metal-free approach to polypeptide synthesis.
Thioureas: N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is an effective organocatalyst that operates through hydrogen bonding. It simultaneously activates the NCA monomer, reversibly deactivates the propagating polymer chain-end, and silences the reactivity of any tertiary amine functionalities present. acs.org This triple-action mechanism allows for a highly controlled polymerization process. acs.org Tripodal tri-thiourea, in combination with sodium thiophenolate, has been shown to facilitate a fast and selective anionic ROP of NCAs. researchgate.net The thiourea moiety's dynamic anion-binding interaction with the propagating anion promotes a synergistic decarboxylation transition state, enhancing efficiency and selectivity. researchgate.net
Guanidines: While the provided information focuses on the use of guanidine (B92328) metal complexes, the principles of their catalytic activity are relevant. Guanidine-based catalysts are known for their high activity and robustness in ROP. nih.gov
Tertiary Amines: Tertiary amines typically initiate ROP via the "activated monomer" (AM) mechanism. illinois.edumpg.de In this pathway, the tertiary amine deprotonates the NCA, which then acts as the nucleophile to initiate chain growth. illinois.edu This mechanism can lead to rapid polymerization but often results in broad molecular weight distributions due to the presence of multiple active sites. mpg.de However, studies have shown that when used in combination with primary amines, a controlled polymerization can be achieved. mpg.de The co-existence of the normal amine mechanism (NAM) and the AMM, with a dormant-active chain end equilibrium, allows for reduced reaction times without compromising control, provided the molar fraction of the tertiary amine is kept below a certain threshold. mpg.de Research has also indicated that the tertiary amine of an initiator like N,N-dimethylethanolamine (DMEA) can remain silent during polymerization in the presence of a fluorinated alcohol catalyst. nih.gov
Metal-Based Catalysts and Coordination-Insertion Mechanisms
The use of transition metal complexes as initiators for NCA ROP represents a significant strategy for achieving controlled polymerization by managing the addition of monomers at the polymer chain-end. illinois.eduresearchgate.net This approach often involves a coordination-insertion mechanism.
In this mechanism, the metal center coordinates to the NCA monomer, activating it towards nucleophilic attack. The propagating polymer chain, which is attached to the metal center, then inserts into the activated monomer, extending the chain. This process allows for precise control over the polymerization, leading to polypeptides with well-defined molecular weights and narrow molecular weight distributions. illinois.edu
For instance, certain metal complexes can initiate the polymerization of NCAs to produce polypeptides with defined molecular weights and quantitative incorporation of the initiating ligand as a C-terminal end-group. illinois.edu The use of zerovalent metal complexes can generate the active propagating species in situ, where the C-terminus of the polypeptide is derived from the first NCA monomer. illinois.edu
Guanidine metal complexes, particularly those involving zinc and iron, have proven to be highly effective catalysts for ROP. nih.gov Zinc-guanidine complexes, for example, enhance the Lewis acidity at the metal center, thereby boosting the ROP activity. nih.gov These catalysts are robust and can function under industrially relevant conditions, including high temperatures and in the presence of impurities. nih.govnih.gov
Acid-Accelerated Polymerization and Protonation Effects
Contrary to the traditional understanding that acidic species like HCl inhibit NCA polymerization, recent studies have shown that certain organic acids can accelerate the process. The effect of an acid is dependent on its pKa value. chemrxiv.org
Weaker acids, such as acetic acid, can act as catalysts by activating the NCA monomer through hydrogen bonding without completely blocking the propagating amine group. chemrxiv.org This dual role of monomer activation and partial chain-end protonation leads to an accelerated yet controlled polymerization. chemrxiv.org In contrast, stronger acids like trifluoroacetic acid completely inhibit polymerization by fully protonating the propagating chain end. chemrxiv.org
This acid-catalyzed polymerization exhibits single-stage kinetics, which differs from conventional cooperative covalent polymerizations and results in excellent control over molecular weights. chemrxiv.org The ability to turn inhibitory acids into catalysts by tuning the reaction conditions presents a practical approach for preparing polypeptides in a controlled and efficient manner, even from unpurified NCA monomers. chemrxiv.org
Protonation of the amine initiator group to form hydrochloride salts is another strategy to control the ROP. nih.gov The acidic conditions suppress unwanted side reactions by eliminating CO2 from the reactive intermediate and preventing the formation of undesirable NCA anions. nih.gov Once a free amine reacts with an NCA, the resulting amine end-group is immediately protonated, preventing further uncontrolled reactions. nih.gov
Kinetic and Thermodynamic Studies of NCA ROP
The kinetics and thermodynamics of the ring-opening polymerization of N-carboxyanhydrides are influenced by a variety of factors, including the choice of initiator and catalyst, reaction conditions, and the presence of additives.
Factors Influencing Polymerization Rate and Efficiency
Several factors have a significant impact on the rate and efficiency of NCA ROP:
Initiator/Catalyst System:
Primary Amines: The nucleophilicity of the primary amine initiator plays a crucial role. More nucleophilic amines generally lead to faster initiation and propagation. rsc.org
Organocatalysts: Thiourea-based catalysts can significantly enhance the polymerization rate through hydrogen bonding interactions that activate the monomer. acs.org Guanidine-metal complexes are also known for their high catalytic activity. nih.gov The use of a bifunctional amino acid salt as an initiator can lead to a fast and controlled polymerization due to a concerted acyl transfer mechanism. chemrxiv.org
Metal-Based Catalysts: Cationic catalysts can enhance the polymerization rate through cation-dipole interactions with the NCA monomer. acs.org
Acids: Weaker organic acids can accelerate the polymerization rate by activating the NCA monomer. chemrxiv.org
Reaction Temperature: Lower reaction temperatures can help to reduce side reactions, leading to a more controlled polymerization and the formation of living polymers suitable for block copolymer synthesis. researchgate.net
Monomer Structure: The structure of the NCA monomer itself can influence the polymerization kinetics. For N-alkylated NCAs, electron-donating groups on the alkyl substituent can enhance the ROP kinetic rates through an inductive effect, which can counteract the negative influence of steric bulk. rsc.org
Solvent: The choice of solvent can affect the solubility of the monomer and polymer, as well as the kinetics of the polymerization.
Purity of Reagents: The use of high-purity chemicals and anhydrous conditions is crucial for achieving a controlled polymerization and minimizing side reactions. researchgate.net
Table 1: Influence of Initiator/Catalyst on ROP of NCAs
| Initiator/Catalyst Type | Mechanism | Key Features | Impact on Rate and Control |
|---|---|---|---|
| Primary/Secondary Amines | Normal Amine Mechanism | Nucleophilic attack on NCA | Rate dependent on amine nucleophilicity; control can be challenging. |
| Alcohols | Nucleophilic attack (acid-catalyzed) | Slow initiation, requires acid catalyst | Controlled polymerization by separating initiation and propagation. |
| Thioureas | Hydrogen-bond organocatalysis | Activates monomer, deactivates chain-end | High control and efficiency. |
| Guanidines (Metal Complexes) | Coordination-Insertion | High activity and robustness | Fast polymerization with good control. |
| Tertiary Amines | Activated Monomer Mechanism | Deprotonation of NCA | Rapid but often poorly controlled; can be controlled with primary amine co-initiator. |
| Metal-Based Catalysts | Coordination-Insertion | Precise control over monomer addition | Well-defined polymers with narrow molecular weight distributions. |
| Weak Organic Acids | Acid-catalyzed | Monomer activation via H-bonding | Accelerated and controlled polymerization. |
Influence of CO2 Pressure on Polymerization Kinetics
The removal of carbon dioxide (CO2), a byproduct of the NCA ring-opening reaction, can affect the kinetics of the polymerization. Early studies noted that the immediate removal of CO2 influenced the polymerization kinetics. nih.gov More recent work has confirmed the benefits of removing CO2, for instance by using a flow of nitrogen (N2), in achieving a living polymerization. nih.gov This suggests that the presence of CO2 can interfere with the propagating chain end or the monomer, potentially leading to side reactions or a decrease in the polymerization rate. By effectively removing CO2 from the reaction system, a more controlled and "living" polymerization can be achieved, allowing for the synthesis of well-defined block copolymers and other complex architectures. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Acetic acid | |
| N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | |
| N,N-dimethylethanolamine (DMEA) | |
| Sodium thiophenolate | |
| Trifluoroacetic acid | |
| Zinc-guanidine complexes |
Side Reactions and Strategies for Their Suppression
The polymerization of NCAs, including this compound, is a delicate balance between the desired propagation via the "normal amine mechanism" (NAM) and several competing side reactions. dcu.ienih.govmdpi.com In the NAM, the initiator (typically a primary amine) attacks the C5 carbonyl of the NCA, leading to ring opening and the formation of a propagating carbamic acid intermediate, which then decarboxylates to regenerate a terminal amine for the next monomer addition. dcu.ie However, the basicity of the initiating and propagating species can also trigger an "activated monomer mechanism" (AMM), which is often a gateway to undesirable side reactions. dcu.ie
Chain Transfer and Termination Pathways
Chain transfer and termination events are significant obstacles to achieving controlled polymerization and high molecular weight polymers. These reactions prematurely stop the growth of a polymer chain, leading to a broader molecular weight distribution.
One major termination pathway involves the reaction of the propagating amine chain end with impurities present in the polymerization medium, such as water or acidic species. illinois.edu Water can act as a chain transfer agent by hydrolyzing the NCA monomer or the growing polymer chain. Another termination route can occur at elevated temperatures, where the propagating chain end can undergo intramolecular cyclization to form a 2,5-diketopiperazine or intermolecularly to form a hydantoin (B18101) ring, rendering the chain inactive. researchgate.net
The presence of electrophilic species, which can be generated in situ, also leads to termination. For instance, isocyanates formed through a side reaction (see section 3.4.2) can react with the nucleophilic amine end of a growing chain to form a urea (B33335) linkage, effectively capping the chain. illinois.edu
Strategies for Suppression:
High Purity Monomers and Solvents: Rigorous purification of the this compound monomer and the solvent is crucial to eliminate impurities that can act as chain transfer or terminating agents. nih.gov
High Vacuum Techniques: Conducting the polymerization under high vacuum helps to remove volatile impurities and the evolved carbon dioxide, which can sometimes participate in side reactions.
Low Polymerization Temperatures: Lowering the reaction temperature can significantly suppress termination reactions, as they often have higher activation energies than the propagation step. illinois.edu For some NCA polymerizations, conducting the reaction at 0°C has been shown to result in a much higher percentage of living chains. illinois.edu
Deprotonation and Isocyanate Formation
The acidity of the N-H proton on the oxazolidine-2,5-dione (B1294343) ring, and particularly the α-proton of the phenylglycine moiety, makes the monomer susceptible to deprotonation, especially in the presence of strong bases or even the primary amine initiator itself. This deprotonation is a key step in the AMM. dcu.ie The resulting NCA anion is a potent nucleophile that can attack another monomer molecule.
A significant consequence of this deprotonation is the potential for the NCA anion to rearrange into an α-isocyanato carboxylate. This species can then react with a propagating chain end, leading to termination, or initiate the polymerization of other monomers, resulting in uncontrolled polymer growth. The formation of isocyanates is a well-documented side reaction in NCA polymerization. illinois.edu
Strategies for Suppression:
Choice of Initiator: The basicity of the initiator plays a critical role. While a more nucleophilic initiator is desired for a fast and efficient initiation, a highly basic initiator can promote deprotonation and the AMM. Using initiators with lower basicity or employing strategies like the use of primary amine hydrochlorides can help to mitigate these side reactions. mdpi.com
Monomer-Starved Conditions: Maintaining a low concentration of the NCA monomer throughout the polymerization can help to minimize side reactions associated with monomer instability and the AMM.
Additives: The addition of certain acidic co-catalysts has been explored to modulate the reactivity of the system and suppress base-induced side reactions. For instance, in the polymerization of other NCAs, the use of weak carboxylic acids has been shown to accelerate polymerization while potentially hampering base-induced side reactions. pku.edu.cn
Minimizing Racemization during Polymerization
For chiral NCAs like this compound, maintaining the stereochemical integrity of the α-carbon is of utmost importance for the properties of the resulting polypeptide. However, the benzylic proton at the C4 position of the phenylglycine moiety is particularly acidic and prone to abstraction under basic conditions. This enolization can lead to racemization, resulting in a polymer with a mix of D- and L-configurations and a loss of desired secondary structure and biological activity.
The extent of racemization is highly dependent on the reaction conditions, particularly the choice of initiator and the temperature.
Strategies for Minimizing Racemization:
| Strategy | Mechanism of Action | Effectiveness |
| Low Reaction Temperature | Reduces the rate of the enolization reaction, which typically has a higher activation energy than propagation. | Highly effective. Lowering the temperature is a general strategy to improve the livingness of NCA polymerizations. |
| Use of Less Basic Initiators/Bases | Minimizes the deprotonation of the acidic α-proton, thereby suppressing the formation of the enolate intermediate that leads to racemization. | Moderately to highly effective, but may lead to slower polymerization rates. |
| Rapid Polymerization | Shortening the overall reaction time reduces the exposure of the chiral centers to conditions that can induce racemization. | Effective, often achieved in conjunction with other strategies like the use of more efficient initiator systems. |
| Solvent Choice | The polarity and coordinating ability of the solvent can influence the stability of the enolate intermediate and the kinetics of both propagation and racemization. | Effect is system-dependent and requires empirical optimization. |
Table 1: Strategies to Minimize Racemization in the Polymerization of this compound
Polymerization Control and Polypeptide Architecture from S 4 Phenyloxazolidine 2,5 Dione
Achieving Controlled Molecular Weight and Narrow Dispersity
A significant achievement in polypeptide synthesis is the ability to produce polymers with predictable molecular weights (MW) and low dispersity (Đ, also known as polydispersity index, PDI), indicating a narrow distribution of chain lengths. chemrxiv.orgillinois.edu For the polymerization of (S)-4-Phenyloxazolidine-2,5-dione, this control is realized through a living polymerization mechanism, where chain termination and transfer reactions are minimized. illinois.edu
The choice of initiator is critical for achieving this control. While traditional primary amine initiators can be effective, modern systems often employ transition-metal complexes or organocatalysts to enhance control over the polymerization. illinois.edunih.govresearchgate.net For instance, certain cobalt and nickel initiators can produce polypeptides with dispersities less than 1.2 and molecular weights ranging from 500 to 500,000 g/mol . illinois.edu More recent developments have explored organocatalysts, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S), which can mediate living ROP by activating the NCA monomer while reversibly deactivating the propagating polymer chain end. nih.gov Similarly, specific organocatalysts can yield poly(γ-benzyl-L-glutamate) (PBLG), a commonly studied polypeptide, with dispersities as low as 1.06. nih.govacs.org
The polymerization of NCAs can proceed through two main pathways: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). nih.govresearchgate.net Achieving a controlled polymerization often relies on promoting the NAM pathway, where the initiator attacks the NCA monomer, leading to a propagating chain with a terminal amine group. Various strategies, including the use of specific initiator systems like primary amine hydrochlorides with N-phenoxycarbonyl (NPCA) monomers, have been developed to favor the NAM pathway and ensure high initiation efficiency and controlled growth. researchgate.netnih.gov
The table below illustrates the controlled polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA), a monomer often used to demonstrate principles applicable to other NCAs like Phe-NCA, using a specific organocatalyst system.
| Entry | [M]₀/[I]₀ | Mₙ (calc) ( kg/mol ) | Mₙ (GPC) ( kg/mol ) | Dispersity (Đ) |
| 1 | 50/1 | 11.0 | 11.2 | 1.17 |
| 2 | 100/1 | 22.0 | 22.2 | 1.06 |
| 3 | 200/1 | 44.0 | 47.0 | 1.19 |
| This table presents data on the polymerization of BLG-NCA initiated by 4-arm-PEG-NH₂ with a DMAPPCl catalyst, demonstrating excellent control over molecular weight and narrow dispersity. Data adapted from related studies on controlled NCA polymerization. nih.govacs.org |
Synthesis of Well-Defined Homopolypeptides (e.g., Poly(L-phenylalanine))
The synthesis of homopolypeptides, such as poly(L-phenylalanine) (PPL), is achieved through the ring-opening polymerization of a single type of NCA monomer, in this case, this compound. researchgate.netmdpi.com The process is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA ring. illinois.eduresearchgate.net This initiation step is followed by propagation, where the newly formed terminal amine group of the growing chain attacks subsequent NCA monomers, elongating the polypeptide chain with the release of carbon dioxide.
The choice of solvent can significantly impact the polymerization. Solvents like dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used. nih.govresearchgate.netresearchgate.net However, the synthesis of poly(L-phenylalanine) can be challenging due to the low solubility of the resulting polymer in many common solvents, which can lead to early precipitation and broader molecular weight distributions. researchgate.net
The table below shows results from the polymerization of L-Phe-NCA using different primary amine initiators and solvents, highlighting the influence of reaction conditions on the resulting polypeptide.
| Initiator | Solvent | M/I Ratio | Mₙ (MALDI-TOF) ( g/mol ) | Dispersity (Đ) |
| Benzylamine | Dioxane | 40/1 | 3100 | 1.17 |
| Benzylamine | DMF | 40/1 | 3500 | 1.25 |
| Hexylamine | Dioxane | 40/1 | 3200 | 1.15 |
| Hexylamine | DMF | 40/1 | 3600 | 1.28 |
| This table summarizes the results of primary amine-initiated polymerizations of L-Phe-NCA. The characterization of poly(L-phenylalanine) can be difficult due to its limited solubility. Data adapted from Kricheldorf, H. R., & Schwarz, G. (2005). researchgate.netresearchgate.net |
Block Copolymer Synthesis through Sequential Monomer Addition
The living nature of controlled NCA polymerization allows for the synthesis of well-defined block copolymers. illinois.edu This is achieved by the sequential addition of different NCA monomers to the reaction. mdpi.comsigmaaldrich.com Once the polymerization of the first monomer is complete, a second NCA monomer is introduced. The living chain ends from the first block then initiate the polymerization of the second monomer, resulting in a diblock copolymer. This process can be extended to create triblock or multiblock copolymers. mdpi.com
This strategy has been used to create various polypeptide-based block copolymers containing phenylalanine. For example, amphiphilic block copolymers such as poly(L-lactide)-b-poly(L-phenylalanine) (PLLA-b-PPhe) have been synthesized by first polymerizing L-lactide and then using the resulting polymer to initiate the ROP of Phe-NCA. mdpi.com Another example is the synthesis of poly(L-phenylalanine)-b-poly(L-aspartic acid), created by the sequential ROP of the respective NCAs. This architectural control is crucial for applications like drug delivery, where different blocks can form core-shell micellar structures. sigmaaldrich.commdpi.com
| First Block | Second Block | Mₙ (Total) ( g/mol ) | Dispersity (Đ) |
| Poly(L-lactide) | Poly(L-phenylalanine) | Varies | ~1.3-1.5 |
| Poly(L-phenylalanine) | Poly(L-aspartic acid) | 500-4000 (PPA block) | Not specified |
| PEG-Poly(L-cysteine) | Poly(L-phenylalanine) | Not specified | Not specified |
| This table provides examples of block copolymers synthesized using this compound (Phe-NCA). The data is illustrative of the types of structures that can be created. mdpi.commdpi.com |
Stereochemical Control and Stereospecific Polymerization
A key feature of the ROP of enantiomerically pure NCAs, such as this compound, is the high degree of stereochemical control. The polymerization typically proceeds with the retention of the stereocenter's configuration, meaning the (S)-monomer yields poly(L-phenylalanine) with an isotactic microstructure (all stereocenters having the same configuration). sigmaaldrich.com
This stereospecificity is critical because the uniform arrangement of the side chains along the polymer backbone allows the polypeptide to adopt well-defined secondary structures, such as the α-helix or β-sheet. sigmaaldrich.com These ordered conformations are responsible for many of the unique properties of polypeptides. Studies have confirmed that during the synthesis of derivatives from enantiopure phenylalanine, racemization (the loss of stereochemical purity) is virtually nonexistent under appropriate reaction conditions. nih.gov The preservation of stereochemistry ensures that the resulting polypeptide architecture is precisely controlled from the monomer level up to the macroscopic material properties.
Functionalization and Post Polymerization Modification of Polypeptides Derived from S 4 Phenyloxazolidine 2,5 Dione
Incorporation of Reactive Side Chains within the Polypeptide Structure
The incorporation of reactive side chains into the polypeptide backbone is a fundamental strategy for creating functional materials. This is typically achieved by synthesizing and polymerizing functionalized (S)-4-phenyloxazolidine-2,5-dione monomers. These monomers contain pendant groups that are amenable to subsequent chemical reactions. This approach allows for the creation of a versatile polymeric scaffold that can be later decorated with a variety of molecules.
A key example of this strategy is the synthesis and polymerization of NCAs of phenylalanine derivatives that have reactive groups on the phenyl ring. For instance, the polymerization of the NCA of 4-aminophenylalanine results in poly(4-aminophenylalanine), a polypeptide with a primary amine group on each side chain. rsc.org This amine group serves as a reactive handle for a multitude of chemical transformations. Similarly, the polymerization of the NCA of 4-chlorophenylalanine yields poly(4-chlorophenylalanine), where the chlorine atom can be substituted through various cross-coupling reactions. researchgate.net
The synthesis of these functionalized monomers often involves multi-step chemical processes starting from a protected amino acid. For example, the synthesis of 4-amino-L-phenylalanine has been achieved through microbial derivatives of phenylalanine. rsc.org The subsequent conversion to the NCA allows for its polymerization into a polypeptide with reactive amine side chains.
Table 1: Examples of Functionalized this compound Derivatives for the Synthesis of Reactive Polypeptides
| Functional Monomer (NCA) | Reactive Side Chain | Resulting Polypeptide | Potential for Further Modification |
| 4-Amino-L-phenylalanine NCA | -NH₂ | Poly(4-aminophenylalanine) | Amide bond formation, Schiff base formation, etc. |
| 4-Chloro-L-phenylalanine NCA | -Cl | Poly(4-chlorophenylalanine) | Suzuki coupling, Sonogashira coupling, etc. |
| 4-Azido-L-phenylalanine NCA | -N₃ | Poly(4-azidophenylalanine) | Click chemistry (e.g., with alkynes) |
| 4-Propargyloxy-L-phenylalanine NCA | -O-CH₂-C≡CH | Poly(4-propargyloxyphenylalanine) | Click chemistry (e.g., with azides) |
Chemo-Selective Post-Polymerization Modification Strategies
Post-polymerization modification (PPM) is a powerful and versatile approach that allows for the introduction of a wide range of functionalities onto a pre-synthesized polypeptide backbone. rsc.org This method is particularly advantageous as it allows for the use of a single parent polymer to generate a library of functionalized materials, and it avoids potential complications of polymerizing monomers that may have sensitive functional groups. The success of PPM relies on the use of chemo-selective reactions that proceed with high efficiency and specificity, without causing unwanted side reactions or degradation of the polypeptide backbone.
For polypeptides derived from functionalized this compound, several chemo-selective modification strategies have been explored. For example, the primary amine groups on poly(4-aminophenylalanine) can be readily modified through various reactions. Acylation with activated esters or acid chlorides can be used to attach a wide range of molecules, including drugs, imaging agents, or other polymers like polyethylene (B3416737) glycol (PEG) to improve solubility and biocompatibility.
Another powerful PPM technique is the Suzuki coupling reaction, which is particularly useful for modifying polypeptides containing halogenated side chains, such as poly(4-chlorophenylalanine). rsc.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a diverse array of aryl and vinyl groups onto the polypeptide side chains. This has been successfully employed to create complex polymer architectures. rsc.orgresearchgate.net
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another highly efficient and chemo-selective PPM strategy. Polypeptides bearing azide (B81097) or alkyne functionalities, synthesized from the corresponding functionalized NCAs, can be readily conjugated with a wide variety of molecules containing the complementary reactive group.
Table 2: Chemo-Selective Post-Polymerization Modification Reactions on Poly(phenylalanine) Derivatives
| Parent Polypeptide | Reactive Handle | Modification Reaction | Reagents/Catalyst | Resulting Functionality |
| Poly(4-aminophenylalanine) | -NH₂ | Acylation | Activated ester, DCC/NHS | Amide linkage |
| Poly(4-chlorophenylalanine) | -Cl | Suzuki Coupling | Arylboronic acid, Pd catalyst | C-C bond (biaryl) |
| Poly(4-azidophenylalanine) | -N₃ | CuAAC "Click" Chemistry | Alkyne-functionalized molecule, Cu(I) catalyst | Triazole linkage |
| Poly(4-propargyloxyphenylalanine) | -O-CH₂-C≡CH | CuAAC "Click" Chemistry | Azide-functionalized molecule, Cu(I) catalyst | Triazole linkage |
Tailoring Polypeptide Properties through Side-Chain Functionalization
The functionalization of polypeptide side chains provides a powerful means to precisely control and tailor their physicochemical and biological properties. By carefully selecting the functional groups to be introduced, it is possible to modulate properties such as solubility, self-assembly behavior, stimuli-responsiveness, and biological activity.
For instance, the introduction of hydrophilic polymers like polyethylene glycol (PEG) onto a hydrophobic poly(phenylalanine) backbone can dramatically increase its water solubility and lead to the formation of amphiphilic block copolymers that self-assemble into micelles or other nanostructures in aqueous environments. mdpi.com These self-assembled nanoparticles have shown great promise as carriers for hydrophobic drugs, protecting them from degradation and enabling targeted delivery. nih.govacs.orgnih.gov
Furthermore, the incorporation of stimuli-responsive moieties allows for the creation of "smart" materials that can undergo a change in their properties in response to external cues such as pH, temperature, or redox potential. rsc.orgnih.gov For example, the cationic copolymers of 4-aminophenylalanine with L-lysine exhibit pH-responsive gelling behavior. rsc.org At different pH values, the balance between the crystalline β-sheet domains and hydrophilic random coils changes, leading to the formation or dissolution of a hydrogel. rsc.org Similarly, functionalization with molecules that change their conformation or solubility with temperature can impart thermo-responsive behavior to the polypeptide.
The ability to tailor these properties is crucial for a wide range of biomedical applications. For example, drug-loaded nanoparticles can be designed to release their payload in the acidic environment of a tumor or in the reducing environment inside a cell. nih.gov Hydrogels with tunable properties are being explored for tissue engineering and controlled protein release. acs.orgnih.gov
Table 3: Impact of Side-Chain Functionalization on Polypeptide Properties
| Functionalization | Property Modified | Mechanism | Application |
| PEGylation | Solubility, Self-assembly | Increased hydrophilicity, formation of amphiphilic structures | Drug delivery, nanomedicine |
| Introduction of Ionizable Groups | pH-Responsiveness | Protonation/deprotonation of side chains leading to changes in charge and conformation | pH-triggered drug release, smart hydrogels |
| Grafting of Thermo-responsive Polymers | Temperature-Responsiveness | Conformational changes of grafted polymer chains with temperature | Thermo-responsive drug delivery, cell sheet engineering |
| Conjugation of Targeting Ligands | Biological Targeting | Specific binding to cell surface receptors | Targeted drug delivery, bio-imaging |
Applications in Advanced Materials Science from S 4 Phenyloxazolidine 2,5 Dione Derived Polymers
Biomimetic Materials and Synthetic Protein Design
Polymers derived from (S)-4-phenyloxazolidine-2,5-dione are instrumental in the field of biomimetic materials and synthetic protein design. These synthetic polypeptides mimic the structure and function of natural proteins, offering a versatile platform for creating materials with tailored biological and mechanical properties. pku.edu.cnillinois.edu The ability to control the polymerization of NCAs allows for the synthesis of polypeptides with defined molecular weights, low dispersity, and specific end-group functionalities, which is essential for mimicking the complexity of natural proteins. upc.edursc.org
The resulting polypeptides can adopt stable secondary structures, such as α-helices and β-sheets, which are fundamental to the function of natural proteins. rsc.org This structural mimicry enables the design of synthetic proteins for a variety of applications, including drug delivery, tissue engineering, and enzyme mimics. The biocompatibility and tunable biodegradability of these materials further enhance their potential in biomedical applications. pku.edu.cn Researchers are exploring the use of these synthetic polypeptides to create materials that can interact with biological systems in a controlled manner, paving the way for advanced therapeutic and diagnostic tools. rsc.org
Polypeptide-Based Nanostructures and Self-Assembly
The self-assembly of polypeptides derived from this compound into well-defined nanostructures is a key area of research with significant potential. rsc.org These polypeptides can be designed to spontaneously organize into various morphologies, including nanoparticles, nanofibers, vesicles, and hydrogels, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. The secondary structure of the polypeptide chains plays a critical role in directing this self-assembly process. rsc.org
For instance, amphiphilic block copolymers containing a hydrophobic polyphenylalanine block and a hydrophilic block can self-assemble in aqueous solutions to form micelles or vesicles. These nanostructures have shown promise as carriers for targeted drug delivery, encapsulating therapeutic agents and releasing them at specific sites within the body. The ability to control the size, shape, and surface chemistry of these self-assembled nanostructures allows for the fine-tuning of their properties for specific applications. rsc.org
| Initiator/Catalyst System | Resulting Polypeptide Structure | Potential Application |
| Primary amines | Linear polypeptides with controlled molecular weight | Drug delivery, tissue engineering scaffolds |
| N-heterocyclic carbenes (NHCs) | Well-defined polypeptides with fast polymerization | Advanced functional materials |
| Organometallic catalysts (e.g., Ni(0), Co(0)) | Controlled polymerization, block copolymers | Biomimetic materials, nanomedicine |
Table showing examples of initiator/catalyst systems used in the ring-opening polymerization of this compound and the potential applications of the resulting polymers.
Precursors for Biodegradable Polymers and Advanced Poly(depsipeptides)
This compound is a valuable precursor for the synthesis of biodegradable polymers. The resulting poly(phenylalanine) and its copolymers are susceptible to hydrolysis and enzymatic degradation, breaking down into non-toxic, naturally occurring amino acids. This biodegradability makes them attractive for a range of biomedical and environmental applications, such as temporary implants, surgical sutures, and controlled-release drug delivery systems. The degradation rate can be tailored by copolymerizing the phenylalanine NCA with other NCAs or by modifying the polymer's architecture. nih.gov
Furthermore, this compound can be utilized in the synthesis of poly(depsipeptides), which are polymers containing both ester and amide linkages in their backbone. These materials combine the properties of polyesters and polypeptides, offering a unique set of characteristics, including tunable degradation profiles and mechanical properties. The ring-opening polymerization of O-carboxyanhydrides (OCAs) derived from phenylalanine is a key method for producing these advanced biodegradable materials. acs.org
| Polymer Type | Monomer(s) | Key Properties |
| Poly(phenylalanine) | This compound | Biodegradable, biocompatible |
| Copolypeptides | This compound and other NCAs | Tunable degradation and mechanical properties |
| Poly(depsipeptides) | Phenylalanine-derived O-carboxyanhydrides | Hybrid polyester-polypeptide characteristics |
Table summarizing the types of biodegradable polymers derived from this compound and their key properties.
Role in Prebiotic Chemistry and the Origins of Life
N-carboxyanhydrides (NCAs), such as this compound, are considered to have played a significant role in the prebiotic synthesis of peptides on early Earth. acs.orgnih.gov The formation of peptides from individual amino acids under prebiotic conditions is a central question in origins of life research. nih.govmdpi.com NCAs provide a plausible pathway for the polymerization of amino acids in aqueous environments, a critical step towards the formation of functional proteins. rsc.orgresearchgate.net
The conversion of amino acids to NCAs could have been facilitated by prebiotically plausible activating agents. researchgate.net Once formed, these NCAs can undergo polymerization to form polypeptides, even in the presence of water. nih.gov This process is thought to have contributed to the emergence of the first functional biomolecules, laying the groundwork for the development of life. acs.orgmdpi.com The study of NCA polymerization under simulated prebiotic conditions continues to provide valuable insights into the chemical origins of life. acs.orgnih.gov
Role As a Chiral Synthetic Intermediate in Complex Organic Synthesis
Role as a Chiral Auxiliary in Asymmetric Synthesis
In the realm of stereochemistry, a chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org The inherent chirality of the auxiliary influences the stereochemical outcome of one or more reactions, after which it can typically be removed and often recycled. wikipedia.orgsigmaaldrich.com (S)-4-Phenyloxazolidine-2,5-dione and its derivatives have proven to be effective chiral auxiliaries in a variety of asymmetric transformations. wikipedia.orgresearchgate.net
Control of Diastereoselectivity in Carbon-Carbon Bond Formation
The rigid oxazolidinone ring system, with a phenyl group at the 4-position, provides a well-defined steric environment that can effectively control the approach of incoming reagents. This steric hindrance is a key factor in directing the formation of new carbon-carbon bonds with high diastereoselectivity. wikipedia.org For instance, N-acylated oxazolidinones can be deprotonated to form chiral enolates. The subsequent alkylation or aldol (B89426) reaction of these enolates proceeds with a high degree of facial selectivity, dictated by the bulky phenyl group of the auxiliary. This strategy has been successfully employed in the synthesis of a wide range of chiral building blocks. researchgate.net
The effectiveness of oxazolidinone auxiliaries, including those with a phenyl substituent, has been particularly notable in aldol reactions, allowing for the synthesis of syn- and anti-aldol products with excellent stereocontrol. researchgate.netscielo.org.mx The choice of metal counterion and reaction conditions can influence the geometry of the enolate and, consequently, the stereochemical outcome of the reaction.
Applications in Stereoselective Synthesis of Unusual Amino Acids
The stereoselective synthesis of non-proteinogenic or "unusual" amino acids is of significant interest due to their presence in various natural products and their potential as building blocks for novel pharmaceuticals. A method for the large-scale stereoselective synthesis of β-branched α-amino acids has been developed utilizing 4-phenyloxazolidin-2-one (B1595377) as a chiral resolving agent that also functions as an auxiliary. rsc.org This approach allows for the synthesis of individual isomers of these complex amino acids in high yield and with excellent stereocontrol. rsc.org
Synthesis of Peptidomimetic Scaffolds and Ring Systems
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. The oxazolidinone core, particularly when derived from this compound, serves as a valuable scaffold in the design of these peptide mimics.
Incorporation of Oxazolidinone Rings into Peptide Sequences
The rigid oxazolidinone ring can be incorporated into peptide backbones to create conformationally constrained analogues. This is achieved by using the oxazolidinone as a dipeptide isostere, replacing a segment of the natural peptide chain. This structural modification can lock the peptide into a specific bioactive conformation, leading to enhanced receptor binding and biological activity.
Design of Conformationally Restricted Peptides and Foldamers
The predictable geometry of the oxazolidinone ring system makes it an excellent building block for the design of foldamers, which are artificial oligomers that adopt well-defined secondary structures similar to those of proteins. By strategically placing this compound-derived units within a polymer chain, chemists can induce specific folding patterns, leading to the creation of novel materials with unique structural and functional properties.
Precursors to Other Heterocyclic Compounds
Beyond its role as a chiral auxiliary and a peptidomimetic scaffold, this compound can also serve as a precursor for the synthesis of other heterocyclic compounds. nih.gov The strained ring system of the oxazolidine-2,5-dione (B1294343) can be opened and subsequently cyclized under various reaction conditions to afford a diverse range of nitrogen- and oxygen-containing heterocycles. This versatility further enhances its value as a key building block in synthetic organic chemistry.
Computational and Theoretical Chemistry Studies of S 4 Phenyloxazolidine 2,5 Dione and Its Derivatives
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving oxazolidine-2,5-diones and related N-carboxyanhydrides. These studies provide a detailed picture of the potential energy surface, allowing for the identification of reaction pathways, transition states, and the calculation of associated energy barriers.
The ring-opening polymerization (ROP) of N-carboxyanhydrides is a primary method for synthesizing polypeptides. DFT calculations have been extensively used to understand the mechanisms of these polymerizations. While specific DFT studies on (S)-4-Phenyloxazolidine-2,5-dione are not abundant in publicly accessible literature, the principles can be understood from studies on analogous systems, such as the ROP of other cyclic esters and NCAs. mdpi.comnih.gov
For instance, DFT studies on the ROP of lactide, another cyclic ester, have detailed the catalytic cycle, including the coordination of the monomer to a metal catalyst, the nucleophilic attack leading to ring opening, and the propagation steps. mdpi.com These calculations help in understanding the role of the catalyst and the factors influencing the polymerization rate. In the context of NCAs, DFT can model both the normal amine mechanism and the more complex and controlled polymerization pathways.
A theoretical study on the organocatalytic cascade reaction for synthesizing oxazolidinones from sulfur ylides and nitro-olefins highlights the power of DFT in dissecting complex multi-step reactions. nih.gov This study, using DFT with a continuum solvation model, identified the rate-determining and stereoselectivity-determining step as the initial addition reaction. nih.gov It also revealed the crucial role of the catalyst in the reaction pathway. nih.gov Such computational approaches are directly applicable to understanding the ROP of this compound initiated by various catalysts.
| Computational Method | System Studied | Key Findings | Reference |
| Density Functional Theory (DFT) | Organocatalytic synthesis of oxazolidinones | Identified rate-determining step and role of catalyst. | nih.gov |
| DFT | Ring-Opening Polymerization of cyclic esters | Elucidated catalytic cycles and reaction pathways. | mdpi.com |
A key advantage of quantum chemical calculations is the ability to map the entire energy profile of a reaction, including the high-energy transition states that are transient and difficult to observe experimentally. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter that governs the reaction rate.
In studies of similar cyclic compounds, DFT has been used to calculate the activation barriers for different proposed mechanisms, thereby identifying the most probable reaction pathway. For example, in the synthesis of oxazolidinones, theoretical calculations showed that a proposed 10-step mechanism had a significantly lower energy barrier than a previously suggested mechanism, making it the more feasible pathway. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, intermolecular interactions, and transport properties. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time. mdpi.com
MD simulations are particularly useful for understanding the flexibility of the oxazolidine-2,5-dione (B1294343) ring and the conformational preferences of the phenyl substituent in this compound. The simulations can reveal how the molecule interacts with solvent molecules, catalysts, or other monomers during the initial stages of polymerization.
Studies on derivatives of similar heterocyclic compounds, such as isoxazolidines and thiazolidinediones, have utilized MD simulations to understand their behavior in biological systems. researchgate.netrsc.orgnih.gov For example, MD simulations have been used to assess the stability of a ligand-protein complex, providing information on how a molecule binds to a receptor. researchgate.netnih.gov This is achieved by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation time. researchgate.net Such approaches could be employed to study the interaction of this compound with chiral catalysts or surfaces.
| Simulation Parameter | Information Gained |
| Root-Mean-Square Deviation (RMSD) | Stability of the molecular conformation or complex. |
| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |
| Intermolecular Interactions | Hydrogen bonding, hydrophobic interactions, etc. |
Potential of Mean Force (PMF) calculations are a specialized type of MD simulation used to determine the free energy profile of a process along a specific reaction coordinate. This is particularly useful for studying transport phenomena, such as the permeation of a molecule across a membrane or its binding to a surface.
While no specific PMF studies on this compound are available, this technique could be applied to understand its transport and interaction in various environments. For instance, PMF calculations could model the energy landscape of its approach to a catalytic surface or its passage through a porous material, which could be relevant in applications involving heterogeneous catalysis or controlled release systems.
Molecular Modeling for Chiral Recognition and Selectivity
The chirality of this compound at the C4 position is a critical feature, especially in the context of stereoselective polymerization to produce isotactic polypeptides. Molecular modeling techniques, including docking and MD simulations, are powerful tools for understanding the principles of chiral recognition that govern this selectivity.
While specific computational studies on the chiral recognition of this compound are not widely reported, the methodologies are well-established. For instance, in asymmetric catalysis, molecular modeling can be used to build models of the catalyst-substrate complex for both the (S)- and (R)-enantiomers. By comparing the stability and geometry of these complexes, researchers can predict which enantiomer will react preferentially.
In a theoretical study on the stereoselective synthesis of oxazolidinones, DFT calculations were able to predict the stereoselectivity in good agreement with experimental results. nih.gov This was achieved by analyzing the transition states leading to the different stereoisomers. Such an approach could be used to design and optimize chiral catalysts for the stereocontrolled ROP of this compound, leading to the synthesis of polypeptides with well-defined secondary structures.
Analysis of Global and Local Reactivity Descriptors
Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and reactivity of molecules. Through DFT calculations, a set of chemical reactivity descriptors can be determined, offering a quantitative measure of a molecule's stability and reaction propensity. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be readily applied by examining studies on analogous N-carboxyanhydrides and other heterocyclic compounds. chemrxiv.orgchemrxiv.org
Global reactivity descriptors provide a holistic view of a molecule's reactivity. These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:
HOMO-LUMO Energy Gap (ΔE): This is a crucial indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons.
Chemical Hardness (η): Hardness quantifies the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "hard," indicating high stability and low reactivity.
Global Softness (S): As the reciprocal of hardness (S = 1/η), softness measures the propensity of a molecule to react. "Soft" molecules are more polarizable and reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.
For a molecule like this compound, the two carbonyl groups and the strained five-membered ring suggest significant electrophilic character at the carbonyl carbons, making them susceptible to nucleophilic attack, which is the key step in its ring-opening polymerization.
The following table presents representative global reactivity descriptors calculated for related heterocyclic structures, illustrating the typical values obtained from DFT studies.
| Descriptor | Formula | Typical Value (eV) for a related compound | Interpretation |
| HOMO Energy | EHOMO | -7.0 to -9.0 | Energy of the outermost electron orbital; higher values indicate better electron-donating ability. |
| LUMO Energy | ELUMO | -1.0 to -2.5 | Energy of the lowest empty orbital; lower values indicate better electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 to 6.5 | Indicates chemical stability and reactivity. |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -4.0 to -5.75 | Measures the escaping tendency of electrons. |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.25 to 3.25 | Resistance to change in electron configuration. |
| Electrophilicity Index | ω = μ² / (2η) | 2.0 to 3.0 | Propensity to act as an electrophile. |
Note: The values in this table are illustrative and based on DFT calculations for analogous heterocyclic compounds as direct data for this compound is not available.
Local reactivity descriptors, such as the Fukui function (f(r)) , provide information about the reactivity of specific atomic sites within a molecule. The Fukui function helps to identify which atoms are most susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), or radical attack (f0(r)). For this compound, calculations would be expected to show high values of f+(r) on the two carbonyl carbons, confirming them as the primary sites for nucleophilic attack during polymerization. chemrxiv.org
Machine Learning Applications in Predicting Reactivity and Interactions
The integration of machine learning (ML) with computational chemistry is a rapidly advancing field that holds immense promise for predicting molecular properties and interactions, thereby accelerating materials discovery and drug development.
For this compound and its derivatives, ML can be applied in two primary areas: predicting polymerization reactivity and predicting biological interactions.
Predicting Polymerization Reactivity: The synthesis of polypeptides through the ring-opening polymerization of N-carboxyanhydrides (NCAs) can be influenced by the specific amino acid side chain. nih.gov ML models, particularly deep learning algorithms, can be trained on large datasets of polymerization reactions to predict outcomes such as reaction yield and polymerization kinetics. nih.gov For instance, a model could be developed to predict how the phenyl group in this compound influences its polymerization rate compared to NCAs of other amino acids.
These models typically use molecular descriptors as input features. These descriptors can be categorized as:
Constitutional Descriptors: Information about the chemical formula, such as atom and bond counts.
Topological Descriptors: Describe the connectivity of atoms in the molecule.
Quantum Chemical Descriptors: Properties derived from computational chemistry calculations, such as HOMO/LUMO energies and partial atomic charges.
A deep learning model trained on experimental data from peptide synthesis can map the structural representations of NCAs to reaction outcomes, enabling the prediction of synthesis efficiency and the optimization of reaction conditions in real-time. nih.gov
Predicting Biological Interactions: The oxazolidinone ring is a key scaffold in several classes of bioactive compounds. Quantitative Structure-Activity Relationship (QSAR) is a well-established machine learning approach used to develop models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net While specific QSAR studies on this compound may be limited, the methodology has been successfully applied to other oxazolidinone derivatives to predict their antibacterial or other therapeutic activities. researchgate.net
A typical QSAR study involves the following steps:
Data Collection: A dataset of molecules with known biological activity (e.g., inhibitory concentration, IC₅₀) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset.
Model Building: Various ML algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forests, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.
The following table summarizes the types of descriptors and ML models that could be employed to predict the interactions of this compound derivatives.
| Descriptor Type | Examples | Machine Learning Model | Predicted Endpoint |
| 2D Descriptors | Molecular weight, LogP, Topological Polar Surface Area (TPSA) | Multiple Linear Regression (MLR) | Antibacterial activity (MIC) |
| 3D Descriptors | Molecular shape indices, Steric parameters (CoMFA/CoMSIA fields) | Support Vector Machine (SVM) | Receptor binding affinity |
| Quantum Chemical | Dipole moment, HOMO/LUMO energies, Partial charges | Random Forest, Deep Neural Networks | Drug-target interaction likelihood |
By developing such models, it would be possible to screen virtual libraries of this compound derivatives to identify candidates with a high probability of desired biological activity, thus guiding synthetic efforts and reducing the time and cost associated with drug discovery. nih.govnih.gov
Future Research Directions and Emerging Paradigms for S 4 Phenyloxazolidine 2,5 Dione Chemistry
Development of Novel Initiator and Catalyst Systems
The heart of controlled NCA polymerization lies in the choice of the initiating or catalytic system. Traditional primary amine initiators, while effective, can be slow and lead to side reactions that broaden the molecular weight distribution. illinois.eduspringernature.com Future research is intensely focused on developing more efficient, versatile, and controlled systems to overcome these limitations.
A significant area of exploration involves organocatalysis. Systems utilizing thiourea (B124793), for example, have demonstrated the ability to co-activate NCA monomers while reversibly deactivating polymer chain-ends through hydrogen bonding. mdpi.comacs.org This dual action allows polymerization to proceed in a highly controlled manner, yielding well-defined polypeptides. mdpi.com Recent developments include single-center trifunctional organocatalysts that promise fast and controlled polymerization. acs.org Another innovative approach is the use of bifunctional initiators, such as amino acids, where the carboxylate group initiates the polymerization and a concerted acyl shift mechanism accelerates the process. chemrxiv.org
Metal-free initiators are also a major focus, driven by the need to eliminate potentially toxic metal residues from the final polypeptide products, especially for biomedical applications. researchgate.net Key developments include:
Silyl-based initiators: Hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) sulfide (B99878) (S-TMS) have emerged as effective mediators for the rapid and controlled ROP of a wide range of NCAs. springernature.comnih.gov
Ammonium (B1175870) salts: Initiators based on ammonium salts with non-nucleophilic counter-ions, like tetrafluoroborate, enable the synthesis of high molecular weight polypeptides with low dispersity and controlled end-groups. mdpi.comresearchgate.net
Hydroxyl group initiation: Overcoming the poor nucleophilicity of alcohols has been achieved by using an acid catalyst during the initiation step, followed by the addition of a base to start propagation. This separates the slow initiation from the fast propagation, leading to well-defined polymers and facilitating the synthesis of block copolymers with macroinitiators like poly(ethylene glycol) (PEG). nih.gov
These novel systems are expanding the toolkit for polypeptide synthesis, offering pathways to materials with precisely controlled architectures and functionalities.
| Initiator/Catalyst System | Mechanism/Advantage | Representative Monomers | Reference(s) |
| Thiourea Organocatalysts | Cooperative hydrogen bonding activates monomer and deactivates chain-end. | γ-benzyl-L-glutamate NCA | mdpi.comacs.orgrsc.org |
| Ammonium Salts (e.g., R-NH₃⁺BF₄⁻) | Provides controlled initiation, low dispersity, and defined end-groups. | Polyglutamates | mdpi.comresearchgate.net |
| Hexamethyldisilazane (HMDS) | Metal-free, controlled polymerization. | General NCAs | springernature.comresearchgate.net |
| Bifunctional Amino Acids | Carboxylate initiates, followed by a fast, concerted O→N acyl shift. | General NCAs | chemrxiv.org |
| Hydroxyl Group + Acid/Base | Separates slow initiation from fast propagation for better control. | General NCAs, PEG-block-polypeptides | nih.gov |
Sustainable and Green Synthesis of NCAs and Polypeptides
The principles of green chemistry are increasingly influencing polypeptide synthesis. Research is actively pursuing methods that reduce waste, avoid hazardous reagents, and operate under milder conditions. A major breakthrough has been the development of methods that tolerate impurities, particularly water, which traditionally required stringent anhydrous conditions and glovebox techniques. springernature.compnas.org
One paradigm-shifting approach is the use of biphasic systems (e.g., water/dichloromethane) for in situ purification. pnas.orgnih.gov In this setup, water-soluble impurities in the crude NCA monomer are extracted into the aqueous phase, while the polymerization proceeds in the organic phase, often at an accelerated rate that outpaces water-induced side reactions. pnas.orgnih.govresearchgate.net This strategy streamlines the process from amino acid to polypeptide by circumventing tedious NCA purification. nih.gov
Other key areas of sustainable innovation include:
Water-Assisted Polymerization: Counterintuitively, the presence of water has been found to assist and accelerate the ROP of specific NCAs, such as proline NCA. oup.comacs.org This method can yield well-defined polypeptides in minutes, as opposed to days, under aqueous conditions. oup.comchemrxiv.org
Phosgene-Free NCA Synthesis: Traditional NCA synthesis relies on hazardous phosgene (B1210022) or its derivatives. Greener alternatives are emerging, such as using carbon dioxide (CO₂) as a C1 source with reagents like n-propylphosphonic anhydride (B1165640), which allows for the synthesis of NCAs with high purity after a simple workup. rsc.org
Open-Vessel Polymerization: The development of highly active and moisture-insensitive initiator systems, such as tetraalkylammonium carboxylates or lithium hexamethyldisilazide (LiHMDS), enables rapid polymerization in vessels open to the atmosphere, drastically simplifying the experimental setup. springernature.com
Expanding the Scope of Functional Monomers and Architectures
The future of polypeptide materials lies in creating complex, functional structures that mimic or surpass their natural counterparts. This requires expanding the library of polymerizable NCA monomers and gaining precise control over the final polymer architecture.
A significant trend is the direct polymerization of NCAs with unprotected, reactive side chains. pku.edu.cn Historically, reactive groups like thiols or hydroxyls required protection before polymerization and subsequent deprotection, adding steps and complexity. Recent studies have demonstrated the successful ROP of unprotected D-penicillamine-NCA (containing a tertiary thiol) and L-hydroxyproline-NCA (containing a hydroxyl group) by carefully selecting solvents and additives to suppress side reactions. chemrxiv.orgpku.edu.cn This protection-free approach opens a direct route to functional polypeptides that are ready for post-polymerization modification.
Beyond linear homopolymers, research is focused on creating sophisticated architectures:
Block Copolymers: Novel initiator systems facilitate the synthesis of well-defined block copolymers, combining a polypeptide block with other polymers like PEG or polystyrene to create hybrid materials with unique properties. illinois.edunih.gov
Branched and Star Architectures: The use of multifunctional initiators allows for the synthesis of non-linear structures, such as star, brush, and highly branched polypeptides. mdpi.com For instance, tertiary amine-triggered polymerization of hydroxyproline-NCA in DMSO can produce ultra-high molecular weight branched polypeptides. chemrxiv.org These architectures have profound effects on material properties, including solubility and hydrogel formation.
Advanced Characterization Techniques for In-Situ Monitoring of Polymerization
A deeper understanding and control of NCA polymerization require the ability to monitor the reaction in real-time. Advanced spectroscopic techniques are becoming integral to elucidating reaction mechanisms, kinetics, and the evolution of polymer structure during synthesis.
FTIR and NMR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is widely used to track the disappearance of the NCA anhydride peaks and the appearance of the amide bond, providing a direct measure of monomer conversion. illinois.eduacs.org In-situ ¹H NMR spectroscopy offers more detailed kinetic analysis, allowing for the simultaneous monitoring of monomer consumption and polymer formation. pku.edu.cn
Circular Dichroism (CD) Spectroscopy: For polypeptides that adopt secondary structures like the α-helix, CD spectroscopy is a powerful tool for monitoring the polymerization. The development of a characteristic CD signal (e.g., at 222 nm) can be correlated with chain growth, providing insights into how polymerization kinetics are linked to conformational changes. acs.org
Mass Spectrometry: While typically an ex-situ technique, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is crucial for post-polymerization analysis. It provides detailed information on the molecular weight distribution and, critically, the structure of polymer end-groups. researchgate.netnih.gov This end-group analysis is vital for confirming initiation pathways and identifying termination side reactions. researchgate.net
The data from these techniques are essential for validating new initiator systems and optimizing reaction conditions for achieving high fidelity in polypeptide synthesis.
Integration with Advanced Manufacturing Techniques (e.g., Flow Chemistry)
To translate laboratory-scale innovations into practical, scalable production, researchers are integrating polypeptide synthesis with advanced manufacturing technologies. Flow chemistry, in particular, offers significant advantages over traditional batch processing.
By conducting the NCA ring-opening polymerization in microreactors, several key benefits are realized:
Accelerated Reaction Rates: The high surface-area-to-volume ratio in flow reactors dramatically improves mass and heat transfer. For NCA ROP, this facilitates the highly efficient permeation and removal of the CO₂ byproduct through the reactor tubing, which can significantly accelerate the polymerization, reducing reaction times from hours to minutes. researchgate.net
Enhanced Control and Safety: Flow reactors allow for precise control over temperature, pressure, and reaction time. This level of control is ideal for managing the highly reactive intermediates and exothermic nature of some polymerizations, improving safety and reproducibility. uzh.ch
Scalability and Automation: Flow systems offer a straightforward path to scaling up production by operating the system for longer durations or by "numbering up" (running multiple reactors in parallel). Furthermore, they are amenable to full automation, enabling the synthesis of complex sequences like block copolymers with minimal manual intervention. uzh.ch
The integration of NCA polymerization into continuous flow platforms represents a critical step towards the efficient, on-demand, and large-scale manufacturing of advanced polypeptide materials. researchgate.net
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental work in polypeptide synthesis. Theoretical calculations provide deep mechanistic insights that are often difficult to obtain through experiments alone, guiding the rational design of new catalysts and reaction conditions.
DFT studies have been instrumental in:
Elucidating Reaction Mechanisms: Calculations can map the energy landscapes of different polymerization pathways, such as the normal amine mechanism (NAM) versus the activated monomer mechanism (AMM). This helps to understand why certain initiators or conditions favor one pathway over another. frontiersin.org
Identifying Rate-Determining Steps: Theoretical models can pinpoint the highest energy barrier in a reaction sequence, identifying whether the initial nucleophilic attack or the subsequent decarboxylation is the rate-limiting step, which can depend on the specific monomer, initiator, and conditions. frontiersin.org
Explaining Catalytic Effects: DFT has been used to reveal the role of catalysts and additives. For example, calculations have shown how water molecules can facilitate proton transfer during the ROP of proline-NCA, significantly lowering the activation energy barrier for chain propagation and explaining the experimentally observed rate acceleration. oup.comacs.org Similarly, the cooperative mechanism of bifunctional initiators has been elucidated through theoretical modeling. chemrxiv.org
By predicting the reactivity of new monomers and the efficacy of novel catalytic systems, theoretical chemistry accelerates the discovery process, reducing the need for extensive trial-and-error experimentation and enabling a more targeted approach to the synthesis of next-generation polypeptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
